molecular formula C7H10N2O2S B13536869 Methyl 2-amino-3-(thiazol-4-yl)propanoate

Methyl 2-amino-3-(thiazol-4-yl)propanoate

Cat. No.: B13536869
M. Wt: 186.23 g/mol
InChI Key: CTDKXYLLGISAHX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(thiazol-4-yl)propanoate is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of Methyl 2-amino-3-(thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-aminothiazole with methyl acrylate in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-amino-3-(thiazol-4-yl)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-amino-3-(thiazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-amino-3-(thiazol-4-yl)propanoate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 2-amino-3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3

InChI Key

CTDKXYLLGISAHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CSC=N1)N

Origin of Product

United States

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